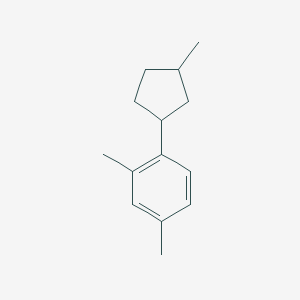
2,4-Dimethyl-1-(3-methylcyclopentyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-1-(3-methylcyclopentyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with two methyl groups at the 2 and 4 positions and a 3-methylcyclopentyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1-(3-methylcyclopentyl)benzene can be achieved through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with 3-methylcyclopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-50°C.
Grignard Reaction: Another approach involves the reaction of 2,4-dimethylbenzyl chloride with a Grignard reagent derived from 3-methylcyclopentyl bromide. This reaction is carried out in anhydrous ether or tetrahydrofuran (THF) as the solvent and requires a temperature range of -10 to 25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1-(3-methylcyclopentyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in reactions such as nitration, sulfonation, and halogenation. Common reagents include nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Oxidation: The methyl groups can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The compound can undergo hydrogenation reactions to reduce the aromatic ring or the cyclopentyl group using hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C).
Major Products Formed
Nitration: 2,4-Dimethyl-1-(3-methylcyclopentyl)nitrobenzene
Sulfonation: 2,4-Dimethyl-1-(3-methylcyclopentyl)benzenesulfonic acid
Halogenation: 2,4-Dimethyl-1-(3-methylcyclopentyl)chlorobenzene or bromobenzene
Oxidation: 2,4-Dimethyl-1-(3-methylcyclopentyl)benzoic acid
Scientific Research Applications
2,4-Dimethyl-1-(3-methylcyclopentyl)benzene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: The compound can be used in studies of biological interactions with aromatic hydrocarbons, including their metabolism and potential toxicological effects.
Medicine: Research into the pharmacological properties of derivatives of this compound may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals, including fragrances, dyes, and polymers.
Mechanism of Action
The
Properties
CAS No. |
62379-80-0 |
|---|---|
Molecular Formula |
C14H20 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
2,4-dimethyl-1-(3-methylcyclopentyl)benzene |
InChI |
InChI=1S/C14H20/c1-10-5-7-14(12(3)8-10)13-6-4-11(2)9-13/h5,7-8,11,13H,4,6,9H2,1-3H3 |
InChI Key |
MRXBQTSOGDFICC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)C2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


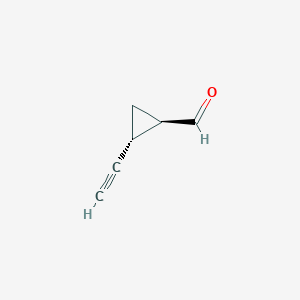
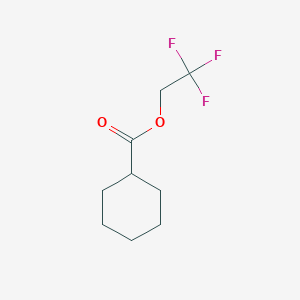
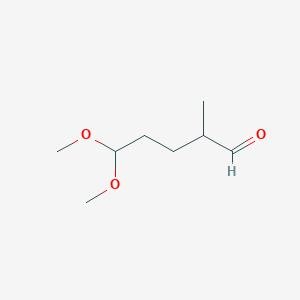
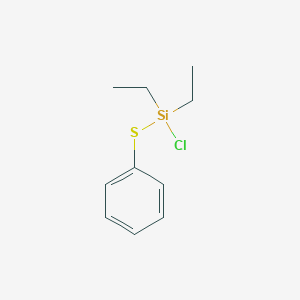
![N-{3-[(2-Ethylhexyl)oxy]propyl}-N'-heptylthiourea](/img/structure/B14521293.png)


![N-(4-Chlorophenyl)-4-[(E)-(2,4-dioxopentan-3-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14521309.png)
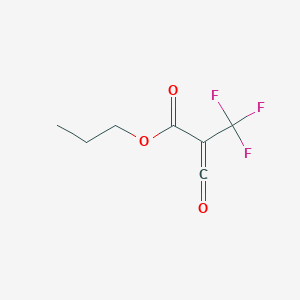


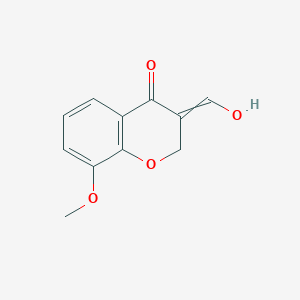

![8-Chlorotetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B14521343.png)
